Pca 4248

Thrombosis Platelet Aggregation PAF Receptor Antagonism

Selective PAF receptor antagonist without calcium channel activity (IC50=1.05μM), superior to less potent analogs like PCA 4233 or ginkgolide B. Validated for in vivo hypotension, vascular permeability, and neuroinflammation models. Ideal for dissecting PAF-mediated signaling with high experimental reproducibility. Ensure research integrity with this reference standard.

Molecular Formula C19H23NO4S
Molecular Weight 361.5 g/mol
CAS No. 123875-01-4
Cat. No. B043895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePca 4248
CAS123875-01-4
Synonyms2-(phenylthio)ethyl-5-methoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridine-3-carboxylate
3-(2-(phenylthio)ethyl)-5-methoxycarbonyl-4-methyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
PCA 4248
PCA-4248
PTEMC
Molecular FormulaC19H23NO4S
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCC1C(=C(NC(=C1C(=O)OCCSC2=CC=CC=C2)C)C)C(=O)OC
InChIInChI=1S/C19H23NO4S/c1-12-16(18(21)23-4)13(2)20-14(3)17(12)19(22)24-10-11-25-15-8-6-5-7-9-15/h5-9,12,20H,10-11H2,1-4H3
InChIKeyDHCNAWNKZMNTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PCA 4248 (CAS 123875-01-4): A Competitive and Selective PAF Receptor Antagonist


PCA 4248 (also known as PTEMC or Tiapafant) is a synthetic small molecule from the 1,4-dihydropyridine class, which functions as a competitive and selective antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR) [1]. It is a derivative of 1,4-dihydropyridine-3,5-dicarboxylate and is widely used as a research tool to probe the physiological and pathological roles of PAF signaling. Its primary mechanism involves blocking the binding of PAF to its receptor, thereby inhibiting downstream pro-inflammatory and thrombotic cascades in both in vitro and in vivo models [2].

Why PCA 4248 (CAS 123875-01-4) Cannot Be Interchanged with Generic Dihydropyridines


While the core structure of PCA 4248 is a 1,4-dihydropyridine—a motif commonly associated with calcium channel blockers—generic substitution is not scientifically valid. The compound is chemically engineered to be devoid of activity at voltage-operated calcium channels, a property that distinguishes it from the vast majority of dihydropyridines used in cardiovascular research [1]. Furthermore, PAF receptor antagonists represent a diverse chemical space with varying potency, selectivity, and efficacy across different species and models. For instance, natural product antagonists like ginkgolide B (BN-52021) may exhibit complex pharmacology and potentially engage off-target mechanisms, whereas PCA 4248 demonstrates a profile consistent with simple competitive antagonism at the PAF receptor [2]. The specific functional group substitutions on the dihydropyridine core of PCA 4248 are critical for its nanomolar-range affinity and selective blockade of PAF-induced signaling, making simple in-class analog selection a high-risk endeavor for experimental reproducibility.

Quantitative Differentiation of PCA 4248 (CAS 123875-01-4) Against PAF Antagonist Analogs


Superior In Vitro Potency of PCA 4248 vs. Ginkgolide BN-52021 in Platelet Aggregation Assays

PCA 4248 demonstrates significantly higher potency as a PAF antagonist compared to the natural ginkgolide BN-52021. In rabbit platelet aggregation assays, PCA 4248 achieved an IC50 of 1.05 μM. In contrast, BN-52021 (Ginkgolide B) exhibits an IC50 of 3.6 μM in the same functional assay . This represents a 3.4-fold difference in potency, indicating that PCA 4248 achieves equivalent functional blockade at a lower concentration.

Thrombosis Platelet Aggregation PAF Receptor Antagonism

Lack of Off-Target Activity on Voltage-Gated Calcium Channels vs. Classical Dihydropyridines

Classical 1,4-dihydropyridines like Nifedipine are archetypal L-type calcium channel blockers (IC50 in low nM range). PCA 4248 was rationally designed to eliminate this activity. In direct head-to-head functional assessments, PCA 4248 demonstrated no significant activity on Ca2+ channels at concentrations up to 10 μM, where it exerts maximal PAF antagonism [1]. This is a critical differentiation from other dihydropyridine analogs which would confound cardiovascular or neurological assays due to calcium channel blockade.

Selectivity Calcium Channel Off-target Pharmacology

Comparable In Vivo Efficacy to WEB-2086 and BN-52021 in Vascular Permeability Models

In an in vivo model of PAF-induced vasopermeability in rat lungs, PCA 4248 was evaluated alongside other established PAF antagonists. At a dose of 3 mg/kg, PCA 4248 was effective in significantly reducing extravasation, demonstrating comparable efficacy to BN-52021 (5 mg/kg) and WEB-2086 (1 mg/kg) in the same study [1]. This cross-study comparative data positions PCA 4248 as an effective in vivo tool with a different chemical backbone compared to the ginkgolide and hetrazepine classes.

In Vivo Pharmacology Vascular Permeability Inflammation

Superior Potency of PCA 4248 over In-Class Analog PCA 4233

A direct, head-to-head comparison within the same chemical series revealed that PCA 4248 is more potent than its close analog PCA 4233. In rabbit platelet aggregation assays, PCA 4248 exhibited an IC50 of 1.05 μM, whereas PCA 4233 required a higher concentration of 2.55 μM to achieve the same effect [1]. This demonstrates that a subtle structural modification (methoxy vs. ethoxy ester) significantly enhances the pharmacological activity of PCA 4248.

Structure-Activity Relationship In Vitro Pharmacology PAF Antagonist

Robust In Vivo Efficacy in Multiple Endpoints: Hypotension and Mortality

The in vivo pharmacological profile of PCA 4248 is robust and well-characterized. It potently blocked PAF-induced systemic hypotension in rats with an IC50 of 0.45 mg/kg (i.v.) against a challenge of 0.33 μg/kg PAF [1]. Furthermore, in a mouse lethality model, oral pretreatment with PCA 4248 (30 mg/kg) significantly increased survival from a baseline of 16% to 68% following a lethal PAF challenge (LD84 = 80 μg/kg PAF, i.v.) [1]. These data confirm that PCA 4248 is orally bioavailable and effective in mitigating severe, systemic PAF-mediated pathophysiology.

In Vivo Efficacy Systemic Hypotension Survival Model

Competitive Antagonism and Pathway Selectivity in Human Cells

PCA 4248 acts as a simple, competitive antagonist at the human PAF receptor. It produced a dose-dependent inhibition of [3H]PAF binding to human platelets and polymorphonuclear leukocytes [1]. Schild plot analysis of [3H]serotonin secretion from rabbit platelets yielded a pA2 value of 7.5, confirming competitive antagonism [1]. Critically, PCA 4248 (10 μM) abolished PAF-induced phosphoinositide turnover but did not affect thrombin-stimulated platelet activation, demonstrating specific antagonism of PAF-mediated signaling pathways without broadly suppressing platelet function [2].

Mechanism of Action Human Pharmacology Receptor Binding

Optimal Research Applications for PCA 4248 (CAS 123875-01-4) Based on Evidence


Validating PAF-Dependent Mechanisms in Cardiovascular and Thrombosis Models

Given its potent inhibition of PAF-induced platelet aggregation (IC50 1.05 μM) and lack of calcium channel activity, PCA 4248 is an optimal tool for dissecting the specific role of PAF in thrombosis and platelet biology. Its high potency and selectivity over other platelet activators like thrombin make it superior for these applications compared to less potent analogs like PCA 4233 (IC50 2.55 μM) or ginkgolide B (IC50 3.6 μM) [1].

In Vivo Studies of Systemic Inflammation and Vascular Permeability

PCA 4248 has demonstrated robust in vivo efficacy across multiple species and endpoints. It is a strong candidate for studies involving PAF-induced hypotension (IC50 0.45 mg/kg, i.v.), protein extravasation (IC50 0.36 mg/kg), and septic shock-like mortality, where oral administration significantly improves survival [1]. Its comparable efficacy to WEB-2086 and BN-52021 in vascular permeability models provides a validated alternative with a distinct chemical scaffold [2].

Probing PAF Signaling in Neurological and Neuroinflammatory Systems

The ability of PCA 4248 to competitively antagonize PAF receptors in microglial cells (apparent KB 1.2±0.2 μM) and its selectivity over calcium channels make it a well-suited tool for neuroinflammation research [1]. In contrast to ginkgolide A, which is inactive in microglial calcium assays, PCA 4248 provides a reliable means to block PAF-mediated calcium signaling in the central nervous system [1].

Use as a Reference Antagonist in PAF Receptor Binding and Signaling Assays

As a competitive antagonist with a defined pA2 value (7.5) and a well-characterized ability to displace [3H]PAF from human platelet and leukocyte receptors, PCA 4248 serves as an excellent positive control and reference compound [1]. Its ability to completely block PAF-induced phosphoinositide turnover and protein phosphorylation without affecting parallel pathways like thrombin signaling underscores its utility in biochemical and cell signaling experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pca 4248

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.